tert-Butyl 3-ethynyl-2-methylbenzoate
Description
tert-Butyl 3-ethynyl-2-methylbenzoate is a synthetic aromatic ester featuring a tert-butyl ester group, a methyl substituent at the 2-position, and an ethynyl (acetylene) moiety at the 3-position of the benzene ring. The tert-butyl group enhances steric protection, increasing stability against hydrolysis and oxidative conditions compared to smaller alkyl esters (e.g., methyl or ethyl). The ethynyl group introduces reactivity for click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making this compound valuable in pharmaceutical and materials science research for bioconjugation or polymer synthesis. Its molecular formula is $ \text{C}{14}\text{H}{16}\text{O}_2 $, with a molecular weight of 216.28 g/mol.
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
tert-butyl 3-ethynyl-2-methylbenzoate |
InChI |
InChI=1S/C14H16O2/c1-6-11-8-7-9-12(10(11)2)13(15)16-14(3,4)5/h1,7-9H,2-5H3 |
InChI Key |
UCZXUMJSFXXDAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-ethynyl-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethynyl-2-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for the smooth oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a single pot reaction .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-ethynyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to substitute the tert-butyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alkenes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-ethynyl-2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which tert-Butyl 3-ethynyl-2-methylbenzoate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups. For example, the ethynyl group can participate in nucleophilic addition reactions, while the tert-butyl group can provide steric hindrance, affecting the reactivity of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl Esters with Varied Aromatic Substituents
- tert-Butyl 2-methylbenzoate: Lacks the ethynyl group, reducing its utility in click chemistry.
Ethynyl-Substituted Aromatic Esters
- Methyl 3-ethynyl-2-methylbenzoate : The methyl ester group is more labile than tert-butyl, making it less stable under basic or nucleophilic conditions. However, it may be preferred for transient protection in synthetic pathways.
- Ethyl 3-ethynyl-4-methylbenzoate: Positional isomerism (4-methyl vs.
Non-Ester tert-Butyl Derivatives
- tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) : While structurally distinct (carbamate vs. ester), this compound shares the tert-butyl group’s protective role. The Boc group shields amines, whereas the tert-butyl ester protects carboxylic acids. The PEG chain in Boc-NH-PEG3 enhances solubility in polar solvents, a feature absent in tert-butyl benzoates.
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reactivity in Click Chemistry (CuAAC)
| Compound | Reaction Rate (k, M$^{-1}$s$^{-1}$) | Yield (%) |
|---|---|---|
| This compound | 0.45 | 92 |
| tert-Butyl 3-ethynylbenzoate | 0.51 | 88 |
| Phenylacetylene | 0.62 | 95 |
Discussion of Structural and Functional Differences
- Steric Effects: The 2-methyl group in this compound hinders nucleophilic attack on the ester, enhancing stability over non-methylated analogues.
- Electronic Effects : The electron-withdrawing ethynyl group slightly deactivates the benzene ring, directing electrophilic substitutions to the 5- or 6-position.
- Applications : Unlike Boc-protected amines (e.g., Boc-NH-PEG3) , which are used in peptide synthesis, tert-butyl benzoates are employed in polymer crosslinking or prodrug design due to their hydrolytic stability and click-compatible ethynyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
